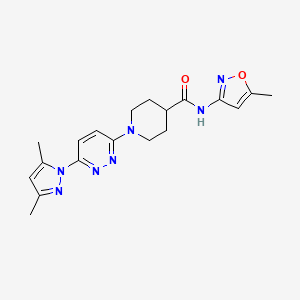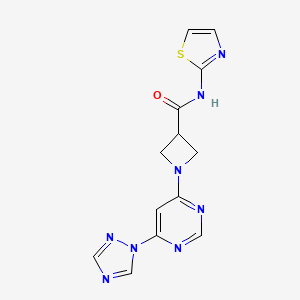
1-ethyl-4-hydroxy-N-(2-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-ethyl-4-hydroxy-N-(2-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide is a synthetic compound that belongs to the class of quinoline derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research.
Scientific Research Applications
Synthesis and Characterization
This compound is part of a broader class of chemicals known for their potential in synthesizing new pharmacologically active molecules. Research has shown the synthesis of related quinazoline and quinoline derivatives that exhibit promising antibacterial and antifungal properties. These compounds are synthesized through various chemical reactions, highlighting the versatility and synthetic accessibility of the quinoline scaffold for developing potential antimicrobial agents (Desai et al., 2007); (Desai et al., 2011).
Reactivity and Mechanistic Studies
The quinoline core is also explored for its chemical reactivity and potential in creating novel compounds with varied biological activities. Studies have been conducted on the hydrolysis and reactivity of quinoline derivatives, providing insights into their chemical behavior and applications in medicinal chemistry. For example, the investigation of N-ethylation reactions of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide illustrates the compound's synthetic utility and its role in forming derivatives with potential pharmacological properties (Batalha et al., 2019).
Antimicrobial and Anticancer Potential
The antimicrobial and anticancer properties of quinoline derivatives are significant areas of research. These compounds have been evaluated for their activity against various bacterial and fungal strains, showing potential as antimicrobial agents. Additionally, the synthesis of novel quinoline derivatives and their evaluation against cancer cell lines suggest their utility in developing new anticancer agents, providing a foundation for further investigation into their therapeutic potential (Patel & Patel, 2010); (Gaber et al., 2021).
Structural and Mechanistic Insights
Further research delves into the structural analysis and mechanistic understanding of quinoline derivatives. For instance, the study of the crystal structure and Hirshfeld surface analysis of related compounds provides valuable information on their molecular configurations and interactions, aiding in the design of molecules with optimized pharmacological properties (Baba et al., 2019).
properties
IUPAC Name |
1-ethyl-4-hydroxy-N-(2-methoxyphenyl)-2-oxoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-3-21-14-10-6-4-8-12(14)17(22)16(19(21)24)18(23)20-13-9-5-7-11-15(13)25-2/h4-11,22H,3H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLWUPNWOLNOIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC=C3OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Benzylsulfanyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one](/img/structure/B2889101.png)


![2-[(1E)-3-[(1E)-5,5-dimethyl-3-[(1E)-3-[(2E)-1,1,3-trimethyl-1H,2H,3H-benzo[e]indol-2-ylidene]prop-1-en-1-yl]cyclohex-2-en-1-ylidene]prop-1-en-1-yl]-1,1,3-trimethyl-1H-benzo[e]indol-3-ium perchlorate](/img/structure/B2889106.png)








![N-(3,4-dimethoxyphenyl)-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2889120.png)
